

# "2,6-Dimethoxy-4-propylphenol" chemical structure and formula

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## Compound of Interest

Compound Name: *2,6-Dimethoxy-4-propylphenol*

Cat. No.: *B1580997*

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## An In-depth Technical Guide to 2,6-Dimethoxy-4-propylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, formula, and key properties of **2,6-Dimethoxy-4-propylphenol**. It includes detailed experimental protocols for its synthesis and analysis, quantitative data, and a visualization of a relevant biological signaling pathway.

## Chemical Structure and Formula

**2,6-Dimethoxy-4-propylphenol**, also known as 4-propylsyringol, is an organic compound belonging to the class of methoxyphenols. It is characterized by a phenol ring substituted with two methoxy groups at positions 2 and 6, and a propyl group at position 4.

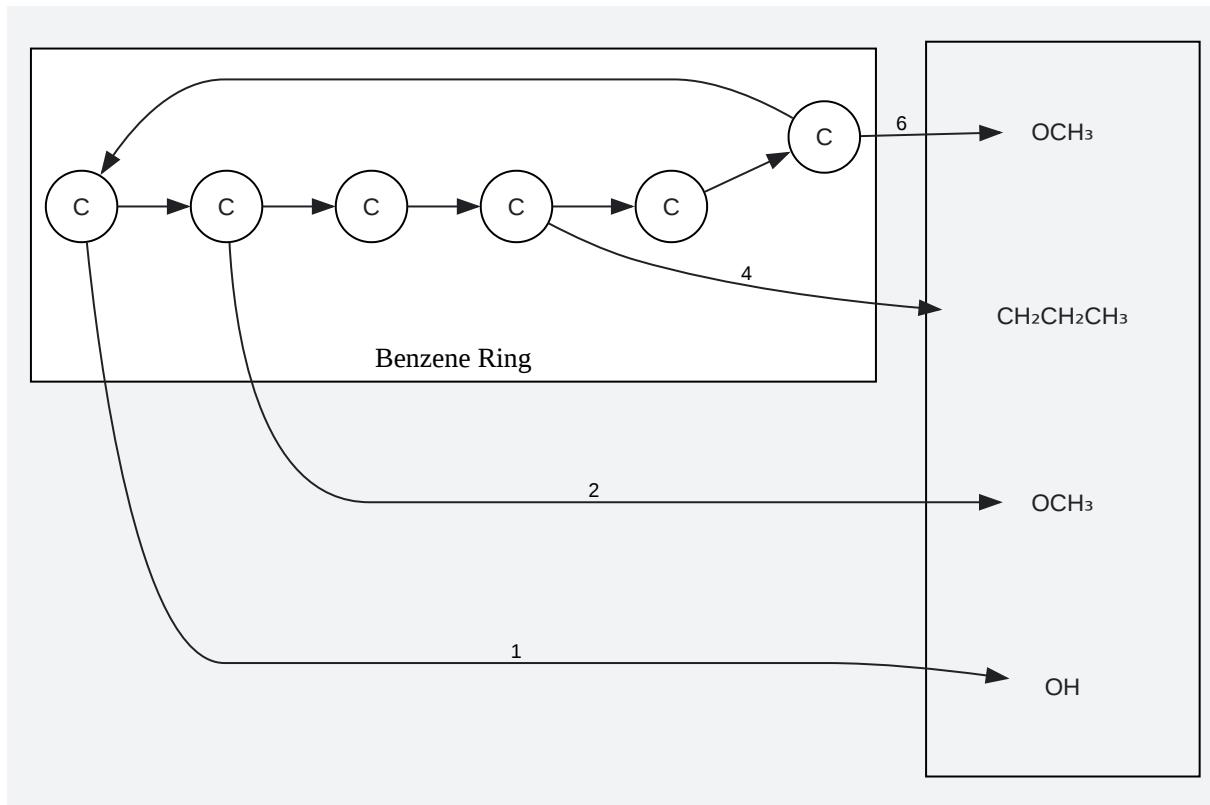
Chemical Formula:  $C_{11}H_{16}O_3$  [1]

Molecular Weight: 196.24 g/mol [1]

CAS Number: 6766-82-1 [1]

Synonyms: 4-Propylsyringol, Syringylpropane, 4-Propyl-2,6-dimethoxyphenol [1]

## Chemical Structure Diagram



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Caption: Chemical structure of **2,6-Dimethoxy-4-propylphenol**.

## Physicochemical and Spectroscopic Data

The following tables summarize key physicochemical and spectroscopic properties of **2,6-Dimethoxy-4-propylphenol** and its close analogue, 2-Methoxy-4-propylphenol, for comparative purposes.

Table 1: Physicochemical Properties

Property	Value
Molecular Formula	C <sub>11</sub> H <sub>16</sub> O <sub>3</sub>
Molecular Weight	196.24 g/mol <a href="#">[1]</a>
CAS Number	6766-82-1 <a href="#">[1]</a>
Appearance	Not specified; likely a liquid or low-melting solid
IUPAC Name	2,6-dimethoxy-4-propylphenol <a href="#">[1]</a>

Table 2: Spectroscopic Data (Reference data for 2-Methoxy-4-propylphenol)

Spectroscopy	Chemical Shift ( $\delta$ ) / Wavenumber (cm <sup>-1</sup> ) / m/z
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	6.83 (d, J=7.8 Hz, 1H), 6.68 (d, J=7.4 Hz, 2H), 5.47 (s, 1H, OH), 3.79 (s, 3H, OCH <sub>3</sub> ), 2.52 (t, J=7.6 Hz, 2H, Ar-CH <sub>2</sub> ), 1.61 (sext, J=7.5 Hz, 2H, -CH <sub>2</sub> -), 0.94 (t, J=7.3 Hz, 3H, -CH <sub>3</sub> ) <a href="#">[2]</a>
<sup>13</sup> C NMR (100 MHz, CDCl <sub>3</sub> )	146.4, 143.6, 134.7, 121.0, 114.2, 111.1, 55.9, 37.8, 24.9, 13.8 <a href="#">[2]</a>
Mass Spectrometry (GC-MS)	Predicted GC-MS data is available, with a prominent molecular ion peak expected at m/z 196.
FTIR	Expected characteristic peaks for O-H stretching (around 3300-3500 cm <sup>-1</sup> ), C-H stretching of aromatic and aliphatic groups (around 2850-3100 cm <sup>-1</sup> ), C=C stretching of the aromatic ring (around 1500-1600 cm <sup>-1</sup> ), and C-O stretching of the methoxy and phenol groups (around 1000-1300 cm <sup>-1</sup> ).

## Experimental Protocols

# Synthesis via Catalytic Hydrogenation of 2,6-Dimethoxy-4-allylphenol

A plausible and efficient method for the synthesis of **2,6-Dimethoxy-4-propylphenol** is the catalytic hydrogenation of the readily available starting material, 2,6-dimethoxy-4-allylphenol (a derivative of eugenol).

## Materials:

- 2,6-dimethoxy-4-allylphenol
- Palladium on carbon (Pd/C, 10 wt%) catalyst
- Ethanol (or other suitable solvent like ethyl acetate)
- Hydrogen gas (H<sub>2</sub>)
- Round-bottom flask
- Magnetic stirrer
- Hydrogenation apparatus (e.g., balloon hydrogenation or Parr hydrogenator)
- Filtration setup (e.g., Celite pad)
- Rotary evaporator

## Procedure:

- In a round-bottom flask, dissolve 2,6-dimethoxy-4-allylphenol in a suitable solvent such as ethanol.
- Carefully add a catalytic amount of 10% Pd/C to the solution (typically 5-10 mol% of the substrate).
- The flask is then connected to a hydrogenation apparatus. The air inside the flask is evacuated and replaced with hydrogen gas. This process is repeated three times to ensure an inert atmosphere.

- The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere (a balloon filled with hydrogen is sufficient for small-scale reactions).
- The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is completely consumed.
- Upon completion, the hydrogen source is removed, and the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst.
- The filter cake is washed with a small amount of the solvent to ensure complete recovery of the product.
- The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude **2,6-Dimethoxy-4-propylphenol**.
- If necessary, the product can be further purified by flash column chromatography on silica gel.

## Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol outlines a common method to evaluate the antioxidant capacity of **2,6-Dimethoxy-4-propylphenol**.

### Materials:

- **2,6-Dimethoxy-4-propylphenol**
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol or Ethanol
- UV-Vis spectrophotometer
- Micropipettes and 96-well microplate (or cuvettes)

### Procedure:

- Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
- Prepare a series of dilutions of **2,6-Dimethoxy-4-propylphenol** in methanol to obtain different concentrations.
- In a 96-well microplate, add a fixed volume of the DPPH stock solution to each well.
- Add an equal volume of the different concentrations of the **2,6-Dimethoxy-4-propylphenol** solution to the wells. A control well should contain the DPPH solution and methanol only. A blank well should contain methanol only.
- The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
- After incubation, the absorbance of each well is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a microplate reader.
- The percentage of DPPH radical scavenging activity is calculated using the following formula:  $\% \text{ Scavenging} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$  where  $A_{\text{control}}$  is the absorbance of the control and  $A_{\text{sample}}$  is the absorbance of the sample.<sup>[3]</sup>
- The  $IC_{50}$  value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the compound.<sup>[3][4]</sup>

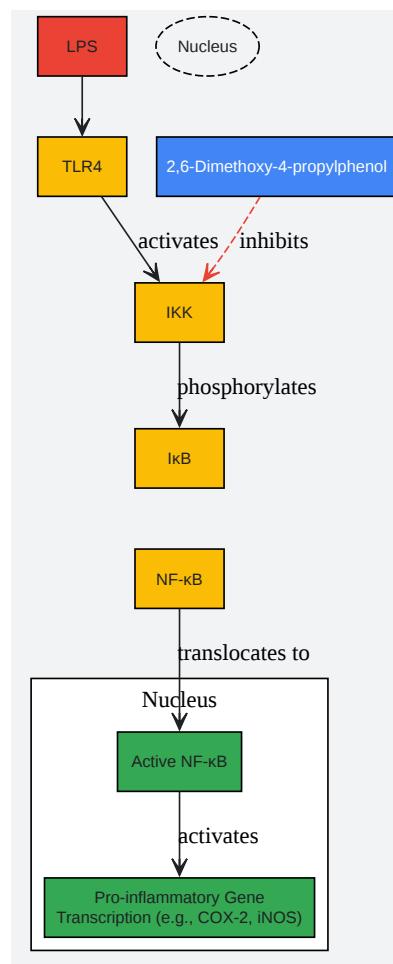
## Biological Activity and Signaling Pathways

Phenolic compounds, including those structurally similar to **2,6-Dimethoxy-4-propylphenol**, are known to possess significant antioxidant and anti-inflammatory properties. These effects are often mediated through the modulation of key cellular signaling pathways.

## Anti-inflammatory Effects via NF-κB Signaling Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals

(e.g., lipopolysaccharide - LPS), I $\kappa$ B is phosphorylated and degraded, allowing NF- $\kappa$ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Phenolic compounds can exert their anti-inflammatory effects by inhibiting the activation of the NF- $\kappa$ B pathway.<sup>[5][6][7]</sup>



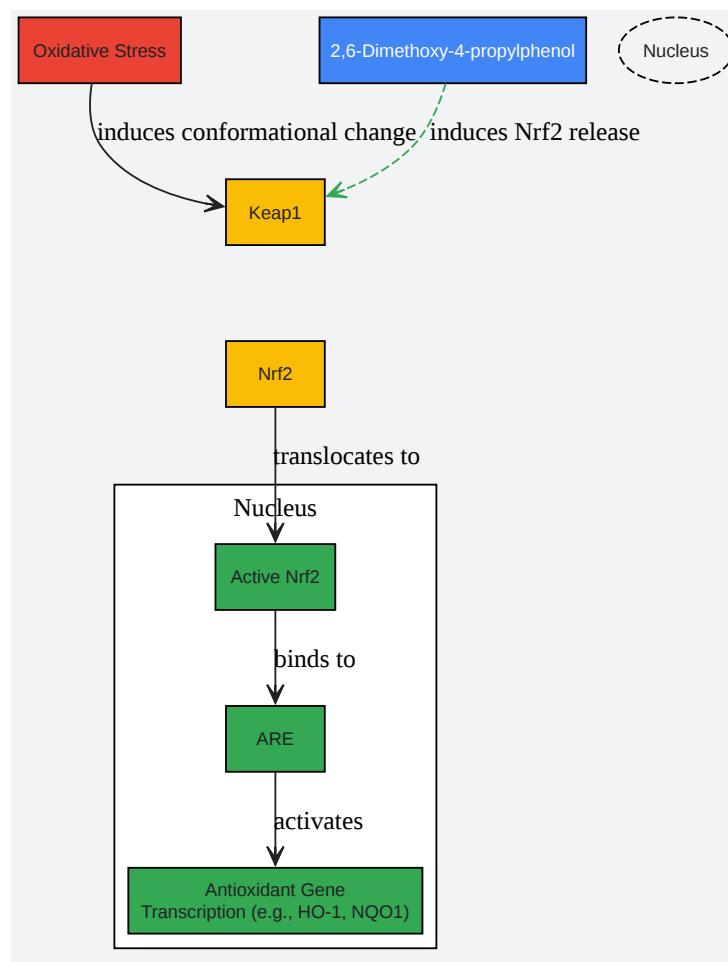
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Caption: Proposed anti-inflammatory mechanism of **2,6-Dimethoxy-4-propylphenol** via inhibition of the NF- $\kappa$ B signaling pathway.

## Antioxidant Effects via Nrf2 Signaling Pathway

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or certain phytochemicals, Nrf2 is

released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). Activation of the Nrf2 pathway by phenolic compounds can enhance the cellular defense against oxidative stress.[8][9][10][11][12]



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Caption: Proposed antioxidant mechanism of **2,6-Dimethoxy-4-propylphenol** via activation of the Nrf2 signaling pathway.

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